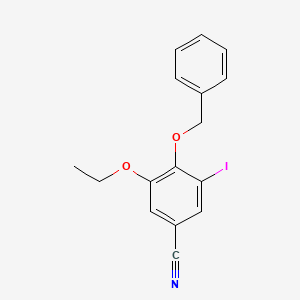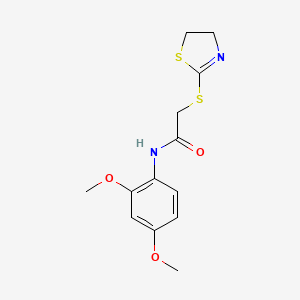
4-アミノ-1H-1,7-ナフチリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1H-1,7-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
科学的研究の応用
4-Amino-1H-1,7-naphthyridin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials such as light-emitting diodes, dye-sensitized solar cells, and molecular sensors
作用機序
Target of Action
It’s known that naphthyridines, a class of compounds to which 4-amino-1h-1,7-naphthyridin-2-one belongs, have diverse biological activities .
Mode of Action
The reaction proceeds via cycloaddition– ring expansion with rearrangement .
Biochemical Pathways
Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .
Result of Action
Naphthyridines are known to have diverse biological activities .
生化学分析
Biochemical Properties
4-Amino-1H-1,7-naphthyridin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases . These interactions are typically characterized by the binding of 4-Amino-1H-1,7-naphthyridin-2-one to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of 4-Amino-1H-1,7-naphthyridin-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Amino-1H-1,7-naphthyridin-2-one can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby regulating the transcription of target genes . In terms of cellular metabolism, 4-Amino-1H-1,7-naphthyridin-2-one can affect the activity of metabolic enzymes, leading to changes in the levels of various metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1H-1,7-naphthyridin-2-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 4-Amino-1H-1,7-naphthyridin-2-one can bind to the active site of enzymes, such as DNA polymerases and topoisomerases, inhibiting their catalytic activity and thereby interfering with DNA replication and repair . Additionally, this compound can interact with transcription factors, modulating their activity and influencing the expression of target genes . These interactions can lead to a cascade of downstream effects, ultimately affecting various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1H-1,7-naphthyridin-2-one can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 4-Amino-1H-1,7-naphthyridin-2-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for the design and interpretation of experiments involving this compound .
Dosage Effects in Animal Models
The effects of 4-Amino-1H-1,7-naphthyridin-2-one vary with different dosages in animal models. At low doses, this compound can exert beneficial effects such as inhibition of tumor growth or suppression of viral replication . At higher doses, 4-Amino-1H-1,7-naphthyridin-2-one can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
4-Amino-1H-1,7-naphthyridin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity or exhibit different properties . Additionally, 4-Amino-1H-1,7-naphthyridin-2-one can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites . These interactions can have significant implications for the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 4-Amino-1H-1,7-naphthyridin-2-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, 4-Amino-1H-1,7-naphthyridin-2-one can bind to proteins such as albumin, affecting its distribution within the body and its availability to target tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and overall therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Amino-1H-1,7-naphthyridin-2-one is an important determinant of its activity and function . This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 4-Amino-1H-1,7-naphthyridin-2-one can be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Additionally, this compound can be directed to other organelles such as mitochondria, where it can influence metabolic processes and cellular energy production . The subcellular localization of 4-Amino-1H-1,7-naphthyridin-2-one is therefore a key factor in determining its biological effects and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-1H-1,7-naphthyridin-2-one involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in 30-96% overall yield .
Industrial Production Methods
Industrial production methods for 4-Amino-1H-1,7-naphthyridin-2-one typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include scaling up the reaction conditions and using more efficient catalysts or reagents.
化学反応の分析
Types of Reactions
4-Amino-1H-1,7-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with various functional groups.
類似化合物との比較
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Exhibits significant biological activities and is used in the synthesis of various heterocyclic compounds.
1,6-Naphthyridine: Studied for its anticancer properties and potential as a kinase inhibitor .
Uniqueness
4-Amino-1H-1,7-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of an amino group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers.
特性
IUPAC Name |
4-amino-1H-1,7-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTIIZPJYMPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)
![N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2514593.png)


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)

![6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2514604.png)



![6-imino-7-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2514608.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
